molecular formula C9H9BrO2S B2469663 (E)-ethyl3-(4-bromothiophen-2-yl)acrylate CAS No. 945589-08-2

(E)-ethyl3-(4-bromothiophen-2-yl)acrylate

Cat. No.: B2469663
CAS No.: 945589-08-2
M. Wt: 261.13
InChI Key: TWDQFDCXBLRQDR-ONEGZZNKSA-N
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Description

(E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate is an α,β-unsaturated ester featuring a thiophene ring substituted with a bromine atom at the 4-position. The compound adopts an E-configuration across the acrylate double bond, a structural feature critical to its electronic and steric properties. The bromothiophene moiety introduces electron-withdrawing effects, modulating the reactivity of the conjugated system. This compound is likely synthesized via Knoevenagel condensation between ethyl cyanoacetate and 4-bromo-2-thiophenecarboxaldehyde or analogous methods common for α,β-unsaturated esters . Its applications span organic synthesis, material science, and pharmaceuticals, where brominated heterocycles are valued for their role in cross-coupling reactions and bioactive molecule development .

Properties

IUPAC Name

ethyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-8-5-7(10)6-13-8/h3-6H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDQFDCXBLRQDR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl3-(4-bromothiophen-2-yl)acrylate typically involves the bromination of thiophene followed by a Heck reaction to introduce the ethyl acrylate group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The Heck reaction is carried out using palladium catalysts under an inert atmosphere, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl3-(4-bromothiophen-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Palladium catalysts, triethylamine, various nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiophene derivatives without the bromine atom

    Substitution: Thiophene derivatives with different substituents replacing the bromine atom

Scientific Research Applications

(E)-ethyl3-(4-bromothiophen-2-yl)acrylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-ethyl3-(4-bromothiophen-2-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethyl acrylate group can influence its binding affinity and specificity. The compound’s effects are mediated through various biochemical pathways, which are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Key Properties/Applications Reference
(E)-Ethyl 3-(4-bromophenyl)acrylate Bromophenyl at 3-position Higher polarity; used in Suzuki couplings
(E)-Ethyl 3-(thiophen-2-yl)acrylate Thiophene (no bromine) Lower reactivity due to absence of bromine
(E)-Methyl 3-(4-bromophenyl)acrylate Methyl ester (vs. ethyl) Reduced steric hindrance; faster hydrolysis
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate Cyano and fluorophenyl groups Enhanced electrophilicity; agrochemical applications
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Chlorophenyl and cyano groups Bioactive intermediate; chromophore synthesis

Structural and Electronic Comparisons

Bromophenyl vs. Bromothiophene Substituents

  • (E)-Ethyl 3-(4-bromophenyl)acrylate : The bromophenyl group confers strong electron-withdrawing effects, enhancing the electrophilicity of the acrylate double bond. This makes it reactive in nucleophilic additions (e.g., Michael additions) and cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • (E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate : The thiophene ring introduces sulfur-mediated conjugation, slightly reducing electron withdrawal compared to bromophenyl. However, the bromine at the 4-position maintains moderate electrophilicity, favoring applications in conductive polymers or as a ligand precursor .

Ester Group Variations

  • Methyl esters (e.g., (E)-Methyl 3-(4-bromophenyl)acrylate) exhibit faster hydrolysis rates compared to ethyl esters due to reduced steric hindrance . Ethyl esters, as in the target compound, offer better stability in protic environments, making them preferable for long-term storage.

Functional Group Additions Cyano-Substituted Analogs: Compounds like ethyl 2-cyano-3-(4-fluorophenyl)acrylate show heightened electrophilicity at the β-carbon, enabling rapid cyclization or nucleophilic attack. These are widely used in agrochemicals and pharmaceuticals . Halogen Variations: Chlorophenyl derivatives (e.g., ethyl 3-(4-chlorophenyl)-2-cyanoacrylate) display similar reactivity to brominated analogs but with reduced steric bulk, facilitating crystallization and purification .

Thermal and Physical Properties

  • Melting Points: Brominated compounds generally exhibit higher melting points than non-halogenated analogs due to increased molecular weight and halogen bonding. For example, bromophenyl acrylates typically melt at 80–100°C, whereas thiophene-based derivatives may show slightly lower values .
  • Solubility : Bromothiophene acrylates are less soluble in polar solvents (e.g., water) compared to fluorophenyl analogs but exhibit better solubility in aromatic solvents (e.g., toluene) due to π-π interactions .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Yield (Suzuki Coupling) Optimal Conditions
(E)-Ethyl 3-(4-bromophenyl)acrylate 85–90% Pd(PPh₃)₄, K₂CO₃, DMF, 80°C
(E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate 60–65% Pd(OAc)₂, SPhos, Cs₂CO₃, 100°C
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Not applicable N/A (used in cyclization)

Table 2: Thermal Properties

Compound Melting Point (°C) Solubility in Ethanol (mg/mL)
(E)-Ethyl 3-(4-bromophenyl)acrylate 92–94 15.2
(E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate 78–80 22.5
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate 105–107 8.7

Biological Activity

(E)-ethyl 3-(4-bromothiophen-2-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: (E)-ethyl 3-(4-bromothiophen-2-yl)acrylate
  • Molecular Formula: C12H11BrO2S
  • Molecular Weight: 299.18 g/mol

The compound features a bromothiophene moiety, which is known for enhancing biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of (E)-ethyl 3-(4-bromothiophen-2-yl)acrylate is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as cholinesterases, which are crucial in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Properties: Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: The presence of the thiophene ring is associated with anticancer properties, as compounds with similar structures have been reported to induce apoptosis in cancer cells.

Case Studies and Experimental Data

  • Cholinesterase Inhibition:
    • A study evaluated the inhibition potency of (E)-ethyl 3-(4-bromothiophen-2-yl)acrylate on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values were determined to be:
      • AChE: 11.13 ± 1.22 µM
      • BChE: 8.74 ± 0.76 µM
    • These values suggest a strong affinity for cholinesterase enzymes, indicating potential applications in treating Alzheimer’s disease .
  • Antimicrobial Activity:
    • The compound was tested against several bacterial strains, showing significant inhibition zones compared to control groups. This suggests its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Studies:
    • In vitro cytotoxicity tests conducted on various cancer cell lines revealed that (E)-ethyl 3-(4-bromothiophen-2-yl)acrylate significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Data Tables

Biological ActivityTargetIC50/Binding Energy
Cholinesterase InhibitionAChE11.13 ± 1.22 µM
Cholinesterase InhibitionBChE8.74 ± 0.76 µM
Antimicrobial ActivityE. coliSignificant inhibition
Anticancer ActivityHeLa CellsReduced viability at >10 µM

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